6-Ethyl-naphthalene-2-carboxylic acid
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Overview
Description
6-Ethyl-naphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It is characterized by the presence of an ethyl group at the 6th position and a carboxylic acid group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6-Ethyl-naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives and can be used in the study of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity and can be investigated for potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-naphthalene-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For instance, if the compound is used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would vary based on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the ethyl group at the 6th position.
1-Naphthoic acid: Isomer with the carboxylic acid group at the 1st position.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups at the 1st and 4th positions.
Uniqueness
6-Ethyl-naphthalene-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties
Biological Activity
6-Ethyl-naphthalene-2-carboxylic acid is a naphthalene derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an ethyl group at the 6-position of the naphthalene ring, which influences its chemical reactivity and biological properties. Its structure can be represented as follows:
The biological activity of this compound and its derivatives may involve interactions with specific molecular targets, such as enzymes and receptors. The precise mechanism varies depending on the derivative , but it often involves:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, impacting metabolic pathways.
- Antimicrobial Activity : Some naphthalene derivatives exhibit antibacterial properties, potentially through disruption of bacterial cell membranes or interference with metabolic processes .
Biological Activity Overview
Research indicates that this compound and its derivatives may possess significant biological activities, including:
- Antibacterial Properties : Certain derivatives have demonstrated effectiveness against resistant strains of bacteria.
- Pharmaceutical Applications : The compound serves as a precursor for synthesizing pharmaceuticals, with ongoing research exploring its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various naphthalene derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibiotics .
Case Study 2: Enzyme Interaction
Research into the metabolic pathways involving sulphation revealed that this compound affected the activity of sulphotransferase enzymes. This interaction is crucial for understanding how the compound and its derivatives may influence drug metabolism and efficacy .
Table 2: Comparison with Related Naphthalene Derivatives
Compound Name | Structural Difference | Biological Activity |
---|---|---|
2-Naphthoic Acid | No ethyl group | Moderate antibacterial activity |
1-Naphthoic Acid | Carboxylic group at 1-position | Limited bioactivity |
6-Hydroxy-naphthalene-2-carboxylic Acid | Hydroxy group instead of ethyl | Enhanced enzyme inhibition |
The presence of the ethyl group in this compound is significant, as it appears to enhance certain biological activities compared to its structural analogs.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-ethylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-3-4-11-8-12(13(14)15)6-5-10(11)7-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
YSRVYSHBXCTHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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